2-{[1-(2-methoxyethyl)-1H-indol-4-yl]oxy}-N-[2-(2-methylpropyl)-1H-benzimidazol-6-yl]acetamide
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Overview
Description
N-(2-ISOBUTYL-1H-1,3-BENZIMIDAZOL-5-YL)-2-{[1-(2-METHOXYETHYL)-1H-INDOL-4-YL]OXY}ACETAMIDE is a complex organic compound that belongs to the class of benzimidazole derivatives. These compounds are known for their diverse biological activities and are often studied for their potential therapeutic applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-ISOBUTYL-1H-1,3-BENZIMIDAZOL-5-YL)-2-{[1-(2-METHOXYETHYL)-1H-INDOL-4-YL]OXY}ACETAMIDE typically involves multi-step organic reactions. The process may start with the preparation of the benzimidazole core, followed by the introduction of the isobutyl group and the indole moiety. Common reagents and conditions include:
Reagents: Isobutylamine, indole derivatives, acetic anhydride, and various catalysts.
Conditions: Refluxing in organic solvents, controlled temperatures, and pH adjustments.
Industrial Production Methods
Industrial production methods for such compounds often involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques like continuous flow synthesis and automated reactors may be employed.
Chemical Reactions Analysis
Types of Reactions
N-(2-ISOBUTYL-1H-1,3-BENZIMIDAZOL-5-YL)-2-{[1-(2-METHOXYETHYL)-1H-INDOL-4-YL]OXY}ACETAMIDE can undergo various chemical reactions, including:
Oxidation: Using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Using reducing agents like lithium aluminum hydride.
Substitution: Nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acidic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Halogenated solvents and catalysts like palladium on carbon.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce amine derivatives.
Scientific Research Applications
Chemistry: As a building block for more complex molecules.
Biology: Studied for its potential as an enzyme inhibitor.
Medicine: Investigated for its therapeutic properties, such as anti-inflammatory or anticancer activities.
Industry: Used in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of N-(2-ISOBUTYL-1H-1,3-BENZIMIDAZOL-5-YL)-2-{[1-(2-METHOXYETHYL)-1H-INDOL-4-YL]OXY}ACETAMIDE involves its interaction with specific molecular targets. It may bind to enzymes or receptors, modulating their activity and affecting various biological pathways. Detailed studies are required to elucidate the exact molecular targets and pathways involved.
Comparison with Similar Compounds
Similar Compounds
Benzimidazole Derivatives: Known for their broad spectrum of biological activities.
Indole Derivatives: Studied for their pharmacological properties.
Uniqueness
N-(2-ISOBUTYL-1H-1,3-BENZIMIDAZOL-5-YL)-2-{[1-(2-METHOXYETHYL)-1H-INDOL-4-YL]OXY}ACETAMIDE is unique due to its specific combination of benzimidazole and indole moieties, which may confer distinct biological activities and therapeutic potential.
For precise and detailed information, consulting specific scientific literature and databases is recommended
Properties
Molecular Formula |
C24H28N4O3 |
---|---|
Molecular Weight |
420.5 g/mol |
IUPAC Name |
2-[1-(2-methoxyethyl)indol-4-yl]oxy-N-[2-(2-methylpropyl)-3H-benzimidazol-5-yl]acetamide |
InChI |
InChI=1S/C24H28N4O3/c1-16(2)13-23-26-19-8-7-17(14-20(19)27-23)25-24(29)15-31-22-6-4-5-21-18(22)9-10-28(21)11-12-30-3/h4-10,14,16H,11-13,15H2,1-3H3,(H,25,29)(H,26,27) |
InChI Key |
PWFVJDMLBHKJOQ-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)CC1=NC2=C(N1)C=C(C=C2)NC(=O)COC3=CC=CC4=C3C=CN4CCOC |
Origin of Product |
United States |
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